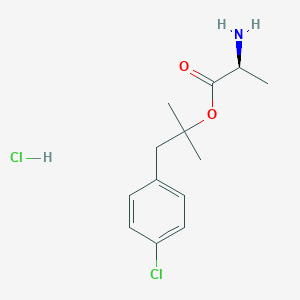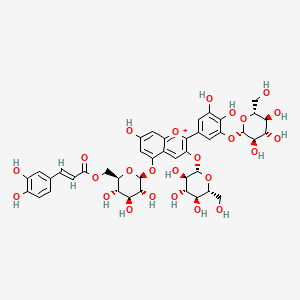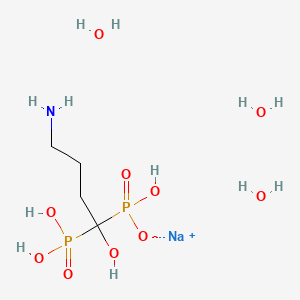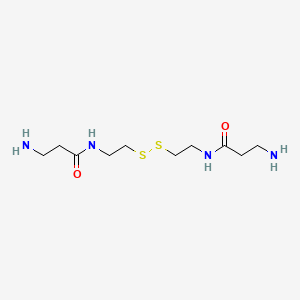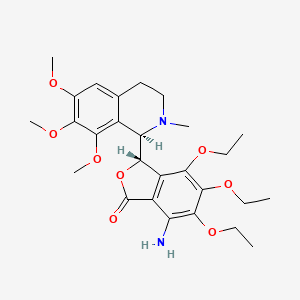
Altoqualine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Altoqualine: is an isoquinoline derivative that was once studied for its potential use as an antihistamine and antiallergic agent. It is known to inhibit histidine decarboxylase, an enzyme involved in the production of histamine .
Wissenschaftliche Forschungsanwendungen
Chemistry: Altoqualine has been used as a model compound in studies of isoquinoline chemistry, particularly in understanding the reactivity and functionalization of isoquinoline derivatives.
Biology: In biological research, this compound has been studied for its inhibitory effects on histidine decarboxylase, making it a useful tool in the study of histamine-related pathways.
Medicine: Although never marketed, this compound’s potential as an antihistamine and antiallergic agent has been explored in pharmacological studies.
Industry: In the pharmaceutical industry, this compound serves as a reference compound for the development of new antihistamine drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Altoqualine involves multiple steps, starting from the appropriate isoquinoline precursor. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization.
Functionalization: Introduction of amino and methoxy groups at specific positions on the isoquinoline ring.
Formation of Benzofuranone Ring: This involves cyclization reactions to form the benzofuranone structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Altoqualine can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the isoquinoline ring can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Halogenated or nitrated isoquinoline derivatives.
Wirkmechanismus
Altoqualine exerts its effects by inhibiting histidine decarboxylase, the enzyme responsible for converting histidine to histamine. By blocking this enzyme, this compound reduces the production of histamine, thereby mitigating allergic reactions and histamine-related symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Diphenhydramine: Another antihistamine that also inhibits histidine decarboxylase but has a different chemical structure.
Chlorpheniramine: A histamine H1 receptor antagonist with similar antihistamine effects but different molecular targets.
Uniqueness: Altoqualine’s unique combination of isoquinoline and benzofuranone structures sets it apart from other antihistamines. This structural uniqueness contributes to its specific inhibitory action on histidine decarboxylase, distinguishing it from other compounds that target histamine receptors directly.
Eigenschaften
CAS-Nummer |
121029-11-6 |
|---|---|
Molekularformel |
C27H36N2O8 |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
(3S)-7-amino-4,5,6-triethoxy-3-[(1R)-6,7,8-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C27H36N2O8/c1-8-34-24-18-17(19(28)25(35-9-2)26(24)36-10-3)27(30)37-22(18)20-16-14(11-12-29(20)4)13-15(31-5)21(32-6)23(16)33-7/h13,20,22H,8-12,28H2,1-7H3/t20-,22+/m1/s1 |
InChI-Schlüssel |
FPSZSEINEGCRIJ-IRLDBZIGSA-N |
Isomerische SMILES |
CCOC1=C(C(=C(C2=C1[C@H](OC2=O)[C@H]3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC |
SMILES |
CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC |
Kanonische SMILES |
CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Altoqualine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



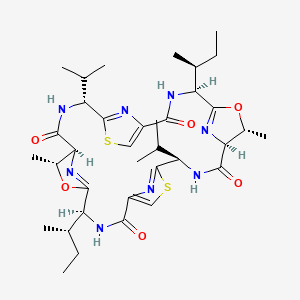
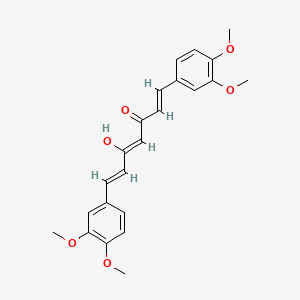
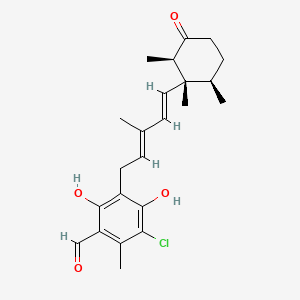
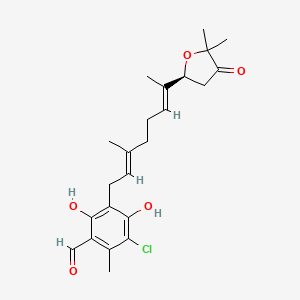
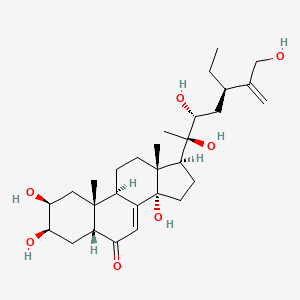
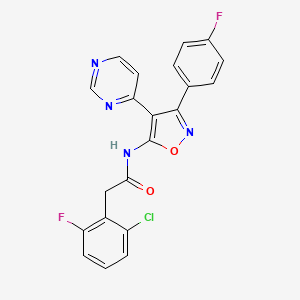

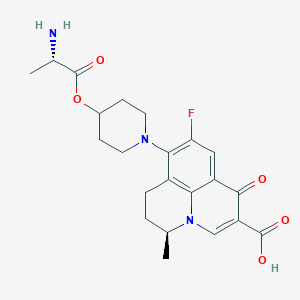
![2-[[(1S)-1-carboxyethyl]amino]propanoic acid](/img/structure/B1665203.png)
